

Application Note: ^1H NMR Characterization of 2-amino-5-chloro-3'-hydroxybenzophenone

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Compound of Interest

Compound Name: (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone

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Audience: Researchers, scientists, and drug development professionals.

Introduction

2-amino-5-chloro-3'-hydroxybenzophenone is a substituted benzophenone derivative. Benzophenones are a class of compounds with significant applications in medicinal chemistry and materials science, often serving as intermediates in the synthesis of pharmaceuticals and as photo-initiators.^[1] Accurate structural elucidation is paramount for its use in further applications. This application note details the protocol for the characterization of 2-amino-5-chloro-3'-hydroxybenzophenone using proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy, a powerful analytical technique for determining the molecular structure of organic compounds.

Predicted ^1H NMR Data

The following table summarizes the predicted ^1H NMR spectral data for 2-amino-5-chloro-3'-hydroxybenzophenone. These predictions are based on established chemical shift ranges for protons in similar chemical environments and data from analogous compounds.^{[2][3][4][5][6]}

Table 1: Predicted ^1H NMR Data for 2-amino-5-chloro-3'-hydroxybenzophenone

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-6	6.75 - 6.85	d	~8.5	1H
H-4	7.20 - 7.30	dd	~8.5, ~2.5	1H
H-2	7.35 - 7.45	d	~2.5	1H
H-2'	6.90 - 7.00	ddd	~8.0, ~2.5, ~1.0	1H
H-6'	7.05 - 7.15	t	~2.0	1H
H-4'	7.15 - 7.25	ddd	~8.0, ~2.0, ~1.0	1H
H-5'	7.30 - 7.40	t	~8.0	1H
-NH ₂	5.50 - 6.50	br s	-	2H
-OH	9.00 - 10.00	br s	-	1H

Disclaimer: The chemical shifts for the -NH₂ and -OH protons are highly dependent on the solvent, concentration, and temperature, and may exchange with deuterium in deuterated solvents.

Experimental Protocol

This section provides a detailed methodology for acquiring the ¹H NMR spectrum of 2-amino-5-chloro-3'-hydroxybenzophenone.

1. Sample Preparation

- Weigh approximately 5-10 mg of high-purity 2-amino-5-chloro-3'-hydroxybenzophenone.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can affect the chemical shifts of labile protons (-NH₂, -OH). DMSO-d₆ is often preferred for its ability to slow down the exchange of these protons, allowing for their observation.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
- Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

2. NMR Instrument Parameters

- Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.
- Probe: A standard 5 mm broadband probe.
- Temperature: 298 K (25 °C).
- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Number of Scans: 16 to 64 scans, depending on the sample concentration.
- Relaxation Delay: 1-2 seconds.
- Acquisition Time: 3-4 seconds.
- Spectral Width: A spectral width of 12-16 ppm is typically sufficient to cover the entire proton chemical shift range.

3. Data Processing and Analysis

- Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the absorptive mode.
- Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
- Integrate the peaks to determine the relative number of protons corresponding to each signal.

- Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of the protons in the molecule.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the ^1H NMR characterization of 2-amino-5-chloro-3'-hydroxybenzophenone.

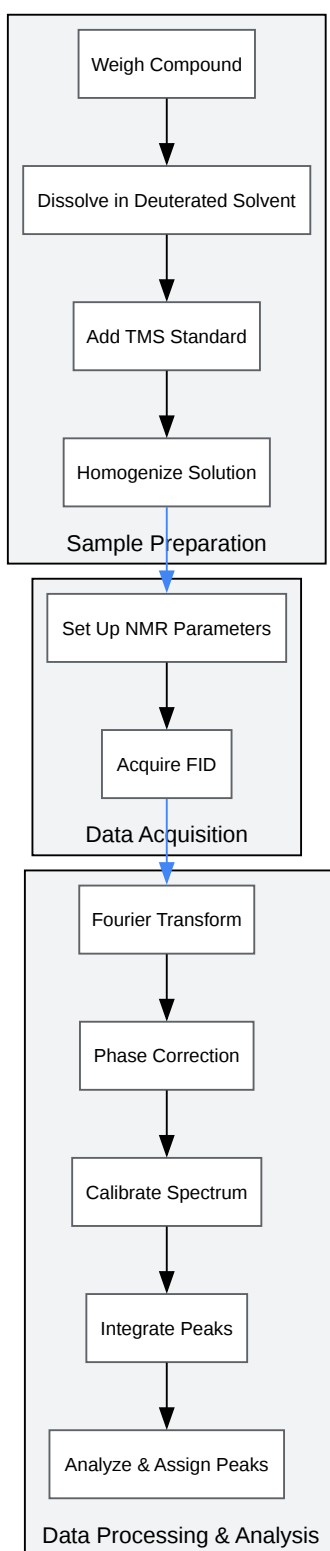


Figure 1. Experimental Workflow for ^1H NMR Characterization

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Caption: Figure 1. Workflow from sample preparation to data analysis.

Molecular Structure and Proton Assignments

This diagram shows the chemical structure of 2-amino-5-chloro-3'-hydroxybenzophenone with the predicted proton assignments.

Caption: Figure 2. Chemical structure with proton labels.

(Note: The image in the DOT script is a placeholder. In a real application, this would be an image of the molecule with labeled protons corresponding to the table.)

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References

- 1. chemimpex.com [chemimpex.com]
- 2. ¹H NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. orgchemboulder.com [orgchemboulder.com]
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